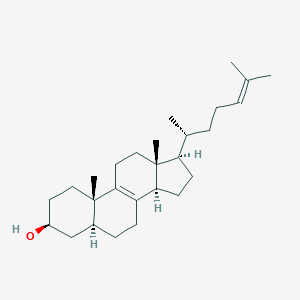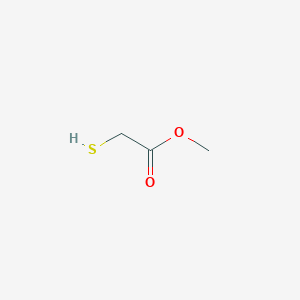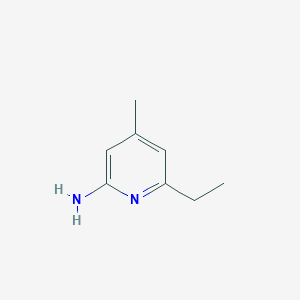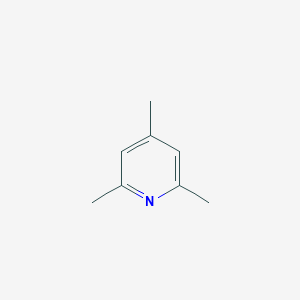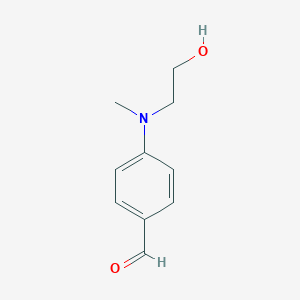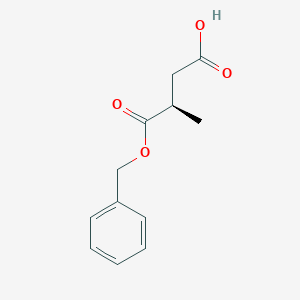
(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid, also known as methylphenidate, is a widely used psychoactive drug that is commonly prescribed to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system stimulant that works by increasing the levels of dopamine and norepinephrine in the brain.
Mechanism Of Action
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, concentration, and impulse control.
Biochemical And Physiological Effects
Methylphenidate has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to an increase in blood glucose levels. In addition, it can cause changes in appetite, mood, and sleep patterns.
Advantages And Limitations For Lab Experiments
Methylphenidate is commonly used in animal studies to investigate the effects of increased dopamine and norepinephrine levels in the brain. It is also used in studies investigating the role of these neurotransmitters in attention, learning, and memory. However, it should be noted that the effects of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate may differ between species, and caution should be taken when extrapolating results from animal studies to humans.
Future Directions
Research on (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate is ongoing, with several areas of interest. One area of focus is the development of new formulations with improved pharmacokinetic properties, such as extended-release formulations. Another area of interest is the investigation of the long-term effects of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate use, particularly in children and adolescents. Additionally, there is ongoing research investigating the potential use of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate in the treatment of other psychiatric conditions, such as depression and anxiety.
Synthesis Methods
The synthesis of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate involves the condensation of piperidine with phenylacetone, followed by reduction of the resulting imine to form the amine. This amine is then reacted with methyl chloroformate to form the methyl ester, which is subsequently hydrolyzed to yield the final product.
Scientific Research Applications
Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. It is also effective in reducing excessive daytime sleepiness in individuals with narcolepsy.
properties
CAS RN |
143225-28-9 |
|---|---|
Product Name |
(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid |
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3R)-3-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(7-11(13)14)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
RARNEZUOCRRMPW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 |
SMILES |
CC(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
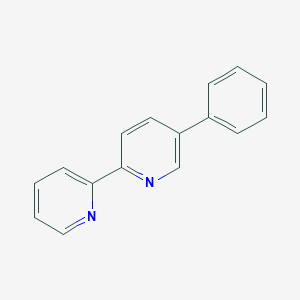
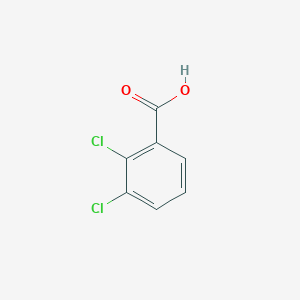
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
